Liquorice dipotassium

Description

Origin and Nomenclature of Glycyrrhiza Compounds

The genus Glycyrrhiza encompasses several species, with Glycyrrhiza glabra being the most common. wikipedia.org The name "Glycyrrhiza" itself is derived from Greek words: "glykos" meaning sweet and "rhiza" meaning root, a direct reference to the sweet taste of the plant's root. nih.gov The plant and its extracts are known by various names, including "liquorice" in Commonwealth English and "licorice" in American English. wikipedia.org In traditional Chinese medicine, it is referred to as "Guo Lao," and in Ayurveda, it is known as "Yashtimadhu". ekb.eg

Identification of Glycyrrhizic Acid as the Primary Triterpenoid (B12794562) Glycoside

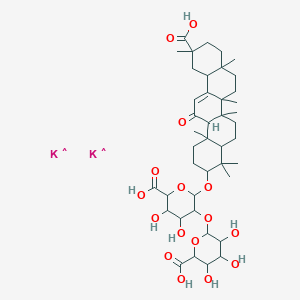

The principal sweet-tasting component of the liquorice root is glycyrrhizic acid, also known as glycyrrhizin (B1671929). researchgate.netwikipedia.org This compound is a triterpenoid glycoside and is considered the main active constituent of liquorice. drugbank.comnih.gov Structurally, it is a saponin. wikipedia.org The chemical formula for glycyrrhizic acid is C42H62O16. wikipedia.org It is composed of a glycyrrhetinic acid molecule linked to two molecules of glucuronic acid. drugbank.com

Derivation and Salt Form of Dipotassium (B57713) Glycyrrhizate

Dipotassium glycyrrhizate is a salt of glycyrrhizic acid. specialchem.com It is synthesized by extracting glycyrrhizin from the liquorice root, followed by a chemical process that converts it into its dipotassium salt form. specialchem.com This process typically involves hydrolysis and purification of the extracted glycyrrhizin, which is then reacted with potassium hydroxide. specialchem.com The resulting compound, dipotassium glycyrrhizate, has the chemical formula C42H60K2O16. specialchem.comselectbotanical.comnih.gov This salt form is noted for its stability. specialchem.com

Significance in Phytochemistry and Natural Product Science

The liquorice plant is a rich source of phytochemicals, with over 400 compounds identified, including flavonoids, triterpenoids, and polysaccharides. nih.govmdpi.com Glycyrrhizic acid and its derivatives, like dipotassium glycyrrhizate, are of particular interest to researchers due to their wide range of reported biological activities. drugbank.combohrium.com These compounds have been the subject of extensive study for their potential anti-inflammatory, antiviral, and antitumor properties, among others. researchgate.netdrugbank.comnih.gov The exploration of these natural products contributes significantly to the field of phytochemistry, which focuses on the chemical compounds produced by plants.

Properties

Molecular Formula |

C42H62K2O16 |

|---|---|

Molecular Weight |

901.1 g/mol |

InChI |

InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);; |

InChI Key |

OBGGYNKAUJJJKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K].[K] |

Origin of Product |

United States |

Ii. Biosynthesis and Advanced Synthetic Methodologies of Glycyrrhizic Acid and Its Derivatives

Glycyrrhizic Acid Biosynthesis in Glycyrrhiza Species

The biosynthesis of glycyrrhizic acid, a complex triterpenoid (B12794562) saponin, is a multi-step process occurring in the roots and stolons of Glycyrrhiza (licorice) plants. pnas.orgnih.gov This intricate pathway begins with the formation of universal five-carbon isoprenoid precursors and proceeds through the assembly of a 30-carbon skeleton, followed by a series of specific enzymatic modifications.

In plants, the biosynthesis of all terpenoids, including triterpenoids, originates from two primary pathways that produce the universal building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govrsc.orgresearchgate.net These are the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govrsc.org

The MVA pathway , located in the cytosol, is primarily responsible for the production of sesquiterpenes (C15) and triterpenes (C30), which includes the precursors for glycyrrhizic acid. rsc.orgresearchgate.netplos.org It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. rsc.org

The MEP pathway , situated in the plastids, primarily generates precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgplos.org

While there can be some exchange of intermediates between the two pathways, the backbone of glycyrrhizic acid is predominantly synthesized via the MVA pathway. plos.org This pathway provides the farnesyl diphosphate (FPP) molecules necessary for the subsequent steps in triterpenoid formation.

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol | Plastids |

| Starting Materials | Acetyl-CoA | Glyceraldehyde 3-phosphate and Pyruvate |

| Primary Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols | Monoterpenes (C10), Diterpenes (C20), Carotenoids (C40) |

| Relevance to Glycyrrhizic Acid | Major pathway for providing the triterpene precursor backbone | Generally not the primary source for triterpenoid precursors |

Once the MVA pathway has produced FPP, a series of specialized enzymes catalyze the formation and modification of the triterpenoid skeleton, ultimately leading to glycyrrhizic acid.

The first committed step in the biosynthesis of sterols and triterpenoids is the head-to-head condensation of two farnesyl diphosphate (FPP) molecules. nih.gov This reaction is catalyzed by the enzyme squalene (B77637) synthase (SQS). nih.govresearchgate.netpnas.org The process occurs in two distinct steps: first, the formation of a presqualene diphosphate intermediate, followed by a reductive rearrangement to yield squalene, a linear 30-carbon hydrocarbon. nih.gov Squalene synthase is a critical regulatory point, channeling carbon flux from the general isoprenoid pathway specifically toward triterpenoid and sterol synthesis. frontiersin.orgnih.gov

Following its synthesis, squalene is first oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). nih.govresearchgate.netresearchgate.net This epoxide is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which generate the vast structural diversity of triterpenoid skeletons. nih.govresearchgate.net In the glycyrrhizic acid pathway, the specific OSC involved is β-amyrin synthase (βAS). researchgate.netkisti.re.kr βAS catalyzes a complex cascade of cyclization and rearrangement reactions, converting the linear 2,3-oxidosqualene into the pentacyclic triterpene skeleton, β-amyrin. nih.govresearchgate.netoup.com This step is a crucial branch point, as different OSCs can produce other triterpene skeletons from the same precursor. nih.gov

After the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s), which are essential for creating the final aglycone, glycyrrhetinic acid. researchgate.netnih.gov Two key P450s have been identified in the glycyrrhizic acid pathway:

CYP88D6 (β-amyrin 11-oxidase) : This enzyme is responsible for the oxidation of β-amyrin at the C-11 position. pnas.orgnih.govnih.gov It catalyzes a sequential two-step oxidation, first hydroxylating C-11 and then further oxidizing it to a keto group, forming 11-oxo-β-amyrin. pnas.orgnih.govoup.com The expression of the CYP88D6 gene is consistent with glycyrrhizin (B1671929) accumulation patterns, being found in roots and stolons but not leaves or stems. pnas.orgnih.gov

CYP72A154 : Following the action of CYP88D6, this P450 catalyzes three consecutive oxidation steps at the C-30 methyl group of 11-oxo-β-amyrin. researchgate.netoup.comresearchgate.net This series of oxidations converts the methyl group into a carboxylic acid, yielding glycyrrhetinic acid, the aglycone of glycyrrhizin. oup.comresearchgate.net

| Enzyme (P450) | Substrate | Product | Reaction Type |

|---|---|---|---|

| CYP88D6 | β-amyrin | 11-oxo-β-amyrin | Two-step oxidation at C-11 |

| CYP72A154 | 11-oxo-β-amyrin | Glycyrrhetinic acid | Three-step oxidation at C-30 |

The final stage in glycyrrhizic acid biosynthesis is the glycosylation of the glycyrrhetinic acid aglycone. This process is catalyzed by Uridine Diphosphate Glycosyltransferases (UGTs), which transfer sugar moieties from an activated sugar donor, such as UDP-glucuronic acid, to the acceptor molecule. nih.govnih.govdoaj.org The sweet taste and pharmacological properties of glycyrrhizin are largely attributed to its sugar moiety, which consists of two glucuronic acid molecules. nih.gov

The glycosylation occurs in two sequential steps at the C-3 hydroxyl group of glycyrrhetinic acid:

The first UGT attaches one molecule of glucuronic acid to glycyrrhetinic acid, forming glycyrrhetinic acid 3-O-monoglucuronide.

A second, distinct UGT, identified as UGT73P12 , then transfers a second glucuronic acid molecule to the first, completing the disaccharide chain and forming glycyrrhizic acid. nih.gov Research has shown that UGT73P12 is highly specific for UDP-glucuronic acid and its substrate, glycyrrhetinic acid 3-O-monoglucuronide, marking it as the terminal enzyme in the pathway. nih.gov

| Enzyme (UGT) | Substrate | Sugar Donor | Product |

|---|---|---|---|

| UGT73P12 | Glycyrrhetinic acid 3-O-monoglucuronide | UDP-glucuronic acid | Glycyrrhizic acid |

Genetic and Transcriptomic Regulation of Biosynthetic Pathways

The biosynthesis of glycyrrhizic acid, a complex triterpenoid saponin, is a multi-step process governed by a sophisticated network of genetic and transcriptomic controls. This regulation occurs at various levels, from the expression of structural genes that encode the necessary enzymes to the overarching influence of regulatory proteins and post-transcriptional modifications.

The synthesis of glycyrrhizic acid begins with the mevalonate (MVA) pathway, which forms the triterpenoid skeleton, followed by a series of modifications to this structure. mdpi.com Key structural genes encoding the enzymes for this pathway have been identified in species of the Glycyrrhiza genus. mdpi.com

The initial stages involve enzymes that construct the β-amyrin backbone. These include acetyl-CoA C-acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl coenzyme A synthase (HMGS), and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), which is a rate-limiting enzyme. mdpi.com Subsequent enzymes in the pathway include mevalonate kinase (MK), phosphomevalonate kinase (PMK), mevalonate diphosphate decarboxylase (MPD), and farnesyl diphosphate synthase (FPPS). mdpi.com A critical branching point is controlled by squalene synthase (SQS), which directs the metabolic flow towards triterpene synthesis. mdpi.com This is followed by the action of squalene epoxidase (SQE) and β-amyrin synthase (β-AS), which catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the foundational triterpene skeleton. researchgate.netoup.com

The modification of the β-amyrin skeleton is primarily carried out by cytochrome P450 monooxygenases (P450s). Two key P450s are:

CYP88D6 : This enzyme functions as a β-amyrin 11-oxidase, catalyzing the oxidation of β-amyrin at the C-11 position to produce 11-oxo-β-amyrin. oup.comoup.com

CYP72A154 : This P450 is responsible for the subsequent three-step oxidation at the C-30 position of 11-oxo-β-amyrin, which leads to the formation of glycyrrhetinic acid. researchgate.netoup.comoup.com

Finally, the glycosylation of glycyrrhetinic acid to form glycyrrhizic acid is catalyzed by UDP-glycosyltransferases (UGTs). mdpi.com A vital component in this process is the cytochrome P450 reductase (CPR), which donates electrons required for the P450-catalyzed oxidation steps. mdpi.comfrontiersin.org

The expression of the aforementioned structural genes is meticulously controlled by regulatory proteins, primarily transcription factors (TFs) and transcriptional regulators (TRs). mdpi.com These proteins bind to specific motifs in the promoter regions of the structural genes, thereby upregulating or downregulating their expression. mdpi.com

Transcriptomic analyses of Glycyrrhiza uralensis have identified numerous TFs that are co-expressed with structural genes in the glycyrrhizic acid pathway. mdpi.com The most prominent TF families implicated in this regulation include bHLH, MYB, C2H2, AP2/ERF, WRKY, and bZIP. mdpi.comresearchgate.net For instance, an AP2-EREBP family transcription factor has been speculated to positively regulate the expression of genes for farnesyl diphosphate, squalene epoxide, and a specific glycosyltransferase, ultimately increasing glycyrrhizic acid content. researchgate.net Similarly, the GubHLH3 transcription factor has been shown to positively regulate genes involved in soyasaponin biosynthesis, a related triterpenoid pathway. oup.com

In one comprehensive study, 1040 TFs and 262 TRs were found to be associated with at least one structural gene in the glycyrrhizic acid metabolic pathway, highlighting the complexity of this regulatory network. mdpi.comnih.gov

Below is an interactive table summarizing the major transcription factor families identified as being involved in the regulation of terpenoid metabolism, including that of glycyrrhizic acid.

| Transcription Factor Family | Number Identified (in one study) mdpi.com | Reported Association with Terpenoid Metabolism |

| bHLH | 82 | Yes mdpi.comresearchgate.net |

| MYB | 74 | Yes mdpi.comresearchgate.net |

| C2H2 | 64 | Not specified |

| AP2/ERF | 60 | Yes mdpi.comresearchgate.netresearchgate.net |

| WRKY | 59 | Yes mdpi.com |

| bZIP | 47 | Yes mdpi.com |

| MYB-related | 45 | Yes mdpi.comresearchgate.net |

| NAC | 44 | Yes |

| C3H | 41 | Not specified |

| HB-HD-ZIP | 35 | Not specified |

This table is based on data from an integrated analysis of mRNA and microRNA in Glycyrrhiza uralensis Fisch.

Post-transcriptional regulation plays a significant role in fine-tuning the biosynthesis of glycyrrhizic acid. This level of control is primarily mediated by microRNAs (miRNAs) and alternative splicing (AS) events. mdpi.com

MicroRNAs are small, non-coding RNA molecules that negatively regulate their target genes, typically by promoting mRNA degradation or inhibiting translation. mdpi.comfafu.edu.cn In the context of glycyrrhizic acid biosynthesis, miRNAs can exert their influence in two main ways. Firstly, they can directly target the structural genes of the pathway. Secondly, they can target the genes of regulatory proteins, such as transcription factors and transcriptional regulators, that control the expression of the structural genes. mdpi.com A study on G. uralensis identified that miRNAs potentially target four structural genes. mdpi.comnih.gov Furthermore, hundreds of miRNAs were found to potentially regulate the TFs, TRs, and protein kinases associated with glycyrrhizic acid synthesis, indicating a complex, multi-layered regulatory system. mdpi.comnih.gov

Alternative splicing is a process where a single gene can produce multiple different mRNA transcripts, and consequently, different proteins. nih.gov This mechanism adds another layer of regulatory complexity. AS has been observed in the structural genes of the glycyrrhizic acid pathway. mdpi.comnih.gov For example, analysis revealed that 17 structural genes involved in the pathway exhibited AS. mdpi.com The gene for 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) was found to have four different transcripts, while squalene synthase (SQS) and the key P450s (CYP88D6 and CYP72A154) each had two transcripts. mdpi.com These splicing events can potentially alter the function or stability of the resulting enzymes, thereby modulating the metabolic flux through the pathway. mdpi.comnih.gov

| Regulatory Mechanism | Target | Number Identified (in one study) mdpi.comnih.gov | Potential Effect |

| MicroRNA (miRNA) | Structural Genes | 4 | Post-transcriptional silencing |

| Transcription Factors (TFs) | 150 | Indirect regulation of structural genes | |

| Transcriptional Regulators (TRs) | 34 | Indirect regulation of structural genes | |

| Alternative Splicing (AS) | Structural Genes | 17 | Production of varied enzyme isoforms |

This table summarizes findings from a comprehensive analysis based on the transcriptome and small RNAome of G. uralensis.

Influence of Environmental Stimuli on Biosynthesis

The production and accumulation of glycyrrhizic acid in licorice plants are not static but are significantly influenced by a range of external environmental stimuli. nih.gov These factors can trigger signaling pathways within the plant that lead to changes in gene expression and, consequently, the rate of biosynthesis. researchgate.net

One of the well-studied stimuli is salt stress. Studies have shown that salinity can impact the biosynthesis of secondary metabolites in Glycyrrhiza species. For instance, the application of zinc oxide nanoparticles under salt stress conditions was found to increase the content of glycyrrhizic acid in licorice roots, suggesting a redirection of metabolic resources towards medicinal compound production as part of the plant's defense response. researchgate.net

Light conditions also play a crucial role. The quality of light, such as the ratio of red to blue light, can affect the expression of genes in the glycyrrhizic acid synthesis pathway. Research on G. uralensis seedlings demonstrated that a specific red/blue light ratio (4R1B) significantly promoted the accumulation of glycyrrhizic acid by up-regulating the expression of key pathway genes, including ACAT, HMGS, HMGR, SQS, and β-AS. nih.gov

Furthermore, plant-soil interactions and the rhizosphere microbiome can influence the biosynthesis of active compounds. The diversity of microbes in the soil surrounding the roots has been linked to the expression of genes involved in producing glycyrrhizic acid, indicating that soil health and microbial communities are important environmental drivers. researchgate.net The quantity and quality of specialized metabolites in plants are ultimately determined by the complex interaction between the plant's genotype and its environment. nih.gov

Chemoenzymatic and Chemical Synthesis of Glycyrrhizic Acid Derivatives

Chemical Transformation of Glycyrrhizic Acid to Glycyrrhetinic Acid

Glycyrrhetinic acid is the aglycone (non-sugar) part of glycyrrhizic acid and is a key derivative often sought for its more potent pharmacological activities. frontiersin.orgnih.gov It is produced by the hydrolysis of glycyrrhizic acid, a process that cleaves the two glucuronic acid molecules from the triterpenoid backbone. nih.govmdpi.com

This transformation can be achieved through several methods. The primary chemical method involves acid or alkali hydrolysis. This process typically uses strong acids or bases to break the glycosidic bonds linking the sugar moieties to the glycyrrhetinic acid core. google.com However, this approach has drawbacks, including the use of large quantities of harsh reagents, which can cause environmental pollution and may also lead to the degradation of the glycyrrhetinic acid structure, thereby reducing the final yield. google.com

An alternative and often preferred method is bioconversion using enzymes. google.com This approach utilizes specific hydrolase enzymes, such as β-glucuronidase, which can selectively cleave the glucuronic acid residues from glycyrrhizic acid. researcher.life Enzymatic conversion offers several advantages over chemical hydrolysis, including higher specificity, milder reaction conditions, and a potentially higher conversion rate, making it more suitable for industrial production. google.com Glycyrrhetinic acid itself is insoluble in water but soluble in various organic solvents like ethanol (B145695) and methanol. frontiersin.org

Synthetic Approaches for Dipotassium (B57713) Glycyrrhizinate

Dipotassium glycyrrhizinate, a potassium salt of glycyrrhizic acid, is a compound of significant interest due to its various applications. Its synthesis from raw materials like licorice extract involves purification and chemical modification. Advanced methodologies focus on achieving high purity and yield in an environmentally sustainable and cost-effective manner.

Crystallization driven by pH adjustments is a widely utilized technique in the manufacturing of pharmaceuticals and their intermediates. nih.gov This method relies on the principle that the solubility of a compound with ionizable groups, such as the carboxylic acid groups in glycyrrhizic acid, is highly dependent on the pH of the solution. By carefully controlling the pH, the compound can be brought to its point of minimum solubility, inducing crystallization.

For zwitterionic compounds, which possess both acidic and basic groups, pH-modulation crystallization can be complex but offers a path to producing monodisperse particles with good filtration characteristics. nih.gov The process involves a detailed understanding of the compound's dissociation equilibrium (pKa values) to prevent uncontrolled nucleation and the formation of difficult-to-filter flocculated particles. nih.gov While the general principles of pH-controlled crystallization are well-established for various organic compounds, including those with carboxylic acid functionalities, specific documented protocols detailing this method for the industrial production of dipotassium glycyrrhizinate are not extensively described in publicly available research. However, the fundamental concepts suggest that adjusting the pH of a solution containing a salt of glycyrrhizic acid could be a viable step in its purification and crystallization process. The probability of producing specific polymorphic forms of a compound can be significantly influenced by the pH of the crystallization solution. researchgate.net

Ion-exchange chromatography is a key technology in the preparation of high-purity dipotassium glycyrrhizinate from crude extracts or other salts of glycyrrhizic acid. This method provides an energy-saving and environmentally friendly alternative to traditional chemical synthesis, with the advantage of generating no by-products. google.comgoogle.com

The process typically involves the following steps:

Dissolution : An ammonium (B1175870) salt of glycyrrhizic acid, such as monoammonium or diammonium glycyrrhizinate, is dissolved in water, sometimes with gentle heating to aid dissolution. google.comgoogle.com

Column Chromatography : The resulting solution is passed through an ion-exchange resin column. Macroporous adsorbent resins like D-101, HP-20, or D301 are commonly used. google.comgoogle.com

Washing : After the sample is loaded onto the column, it is washed thoroughly with water to remove impurities. google.comgoogle.com

Elution : A solution containing potassium ions is then used to elute the glycyrrhizic acid from the resin. The potassium ions exchange with the ammonium ions bound to the glycyrrhizic acid on the resin, forming potassium glycyrrhizinate in the eluent. Solutions of potassium hydroxide, potassium carbonate, or potassium bicarbonate at various concentrations are employed for this step. google.comgoogle.com

Concentration and Crystallization : The collected eluent, now containing the potassium salt, is concentrated by evaporation. The concentrated solution is then often mixed with an anti-solvent like ethanol to induce crystallization. google.com

Drying : The resulting crystals of potassium glycyrrhizinate are filtered and dried to yield the final product. google.com

This method has been shown to be repeatable, stable, and suitable for industrial-scale production, yielding a product with high content and controllable quality. google.comgoogle.com

Chemoenzymatic Synthesis of Glycyrrhetinic Acid Derivatives

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to produce novel derivatives of glycyrrhetinic acid. This approach offers advantages such as mild reaction conditions and reduced environmental impact. nih.gov

Lipases are versatile enzymes that can catalyze acylation and esterification reactions, often in non-aqueous media. These enzymes have been successfully used to synthesize derivatives of glycyrrhetinic acid. For example, lipase (B570770) catalysis has been employed to synthesize a mannose-diester lauric diacid-cholesterol conjugate, which can be incorporated into liposomes for targeted drug delivery. nih.gov The influence of various parameters such as the source of the lipase, solvent, temperature, and the ratio of substrate to nucleophile can be optimized to achieve high yields of the desired product. nih.gov This enzymatic approach is noted for its efficiency and the ability to produce novel compounds under mild conditions. nih.gov

| Parameter | Condition | Effect on Reaction |

| Enzyme Source | Various lipases | Influences reaction efficiency and selectivity. |

| Solvent | Non-aqueous media | Enables catalysis of reactions like acylation. nih.gov |

| Temperature | Optimized for enzyme | Affects reaction rate and enzyme stability. |

| Substrate Ratio | Varied | Determines the yield of the final product. |

This table illustrates key parameters that are optimized in lipase-catalyzed reactions for the synthesis of glycyrrhetinic acid derivatives.

Glycosylation is a crucial modification that can improve the solubility and bioavailability of natural products like glycyrrhetinic acid (GA). nih.gov Uridine diphosphate-dependent glycosyltransferases (UGTs) are enzymes that catalyze the transfer of sugar moieties to acceptor molecules.

A specific microbial UGT, UGT109A3 from Bacillus subtilis, has been characterized for its ability to glycosylate glycyrrhetinic acid. nih.gov This enzyme can attach glucose molecules to both the C3 hydroxyl group and the C30 carboxyl group of GA, resulting in the formation of a unique 3, 30-O-β-D-diglucoside-GA. nih.gov

To make this process more efficient and economical, the UGT109A3 enzyme can be coupled with a plant sucrose (B13894) synthase (SUS). This creates a biocatalytic cascade where the sugar donor, UDP-glucose, is continuously regenerated. nih.gov Using a fed-batch glycosylation approach, this system can produce significant quantities of the GA-diglucoside (e.g., 4.98 g/L in 8 hours). The resulting GA-diglucoside demonstrated a dramatic improvement in water solubility—approximately 3,400-fold higher than the parent glycyrrhetinic acid. nih.gov This highlights the potential of microbial UGTs in creating novel and more effective derivatives of glycyrrhetinic acid. nih.gov

| Product | Yield | Solubility Improvement |

| GA-diglucoside | 4.98 g/L | ~3,400-fold |

This table summarizes the production and improved solubility of a glycyrrhetinic acid derivative synthesized using UGT109A3. nih.gov

Targeted Chemical Modifications of Glycyrrhizic Acid

Targeted chemical modifications of glycyrrhizic acid (GA) are undertaken to synthesize new derivatives with enhanced or novel biological activities. nsc.runih.gov These modifications are typically focused on the functional groups present in the GA molecule, namely the carboxyl and hydroxyl groups. nih.gov

Common strategies for modification include:

Esterification and Amidation : The carboxyl groups of GA can be converted into esters or amides. This has been done using various bioactive acids or by coupling with amino acids, antibiotics, and other nitrogen-containing compounds using reagents like N,N'-dicyclohexylcarbodiimide (DCC). nsc.runih.govnih.gov

Modification of the Carbohydrate Chain : The glucuronic acid moieties can be altered. For instance, 2-desoxy-, amino-, and nitro-glycosides have been synthesized. nsc.ru The carbohydrate part can also be oxidatively split using reagents like sodium periodate (B1199274) (NaIO4). nih.gov

Modification of the Aglycone : The triterpene backbone (glycyrrhetinic acid) can also be modified. A common target is the C(11)=O group, which can be selectively reduced. nsc.ru

Synthesis of Glycopeptides : Glycyrrhizyl-analogs of known immunostimulators, such as N-acetylmuramoyldipeptide (MDP), have been synthesized, creating novel triterpene glycopeptides. nsc.runih.gov

These chemical transformations have led to the creation of a wide array of derivatives, including salts, esters, amides, ureids, carbamates, and glycopeptides, some of which have shown promise as anti-inflammatory, anti-ulcer, and antiviral agents. nsc.runih.gov

| Modification Site | Type of Reaction | Resulting Derivative |

| Carboxyl Groups | Esterification, Amidation | Esters, Amides, Glycopeptides nsc.runih.gov |

| Carbohydrate Chain | Oxidation, Substitution | 4-nitro-4-desoxy-glycosides nih.gov |

| Aglycone C(11)=O | Selective Reduction | 9(11),12-dien derivatives nsc.ru |

This table provides examples of targeted chemical modifications of glycyrrhizic acid.

Esterification Reactions (e.g., with bioactive acids)

Esterification is a significant method for modifying glycyrrhizic acid, often involving the incorporation of fragments from other bioactive acids. This approach aims to combine the pharmacological properties of glycyrrhizic acid with those of the conjugated acid, potentially leading to synergistic effects or novel therapeutic activities. Esters of glycyrrhizic acid have been successfully synthesized using a variety of bioactive acids, including aromatic and heterocyclic carboxylic acids. researchgate.netnih.gov

Examples of bioactive acids used in the esterification of glycyrrhizic acid include:

4-Nitrobenzoic acid researchgate.netnih.gov

Cinnamic acid researchgate.netnih.gov

Salicylic acid researchgate.netnih.gov

Acetylsalicylic acid researchgate.netnih.gov

Nicotinic acid researchgate.netnih.gov

Isonicotinic acid researchgate.netnih.gov

Additionally, new esters of the 18α-stereoisomer of glycyrrhizic acid (18α-GA) have been synthesized, such as sulfate (B86663), nicotinates, and 4-methoxycinnamate, further expanding the library of these derivatives. nih.gov

| Bioactive Acid Fragment | Resulting Glycyrrhizic Acid Ester Derivative | Reference |

|---|---|---|

| 4-Nitrobenzoic acid | Glycyrrhizic acid 4-nitrobenzoate (B1230335) ester | researchgate.netnih.gov |

| Cinnamic acid | Glycyrrhizic acid cinnamate (B1238496) ester | researchgate.netnih.gov |

| Salicylic acid | Glycyrrhizic acid salicylate (B1505791) ester | researchgate.netnih.gov |

| Acetylsalicylic acid | Glycyrrhizic acid acetylsalicylate ester | researchgate.netnih.gov |

| Nicotinic acid | Glycyrrhizic acid nicotinate (B505614) ester | researchgate.netnih.govnih.gov |

| Isonicotinic acid | Glycyrrhizic acid isonicotinate (B8489971) ester | researchgate.netnih.gov |

| 4-Methoxycinnamic acid | 18α-Glycyrrhizic acid 4-methoxycinnamate ester | nih.gov |

Amidation and Peptide Conjugation

The synthesis of amides and peptide conjugates represents another crucial avenue for the chemical modification of glycyrrhizic acid. These modifications can significantly alter the molecule's physicochemical properties and biological activity. Bioactive amides of glycyrrhizic acid have been synthesized utilizing methods such as the chloroanhydride technique and the N,N'-dicyclohexylcarbodiimide (DCC) method. researchgate.netnih.govresearchgate.net

A significant area of research involves the creation of triterpene glycopeptides by conjugating glycyrrhizic acid with amino acids or their esters. researchgate.netnih.gov The activated esters method, employing coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in combination with N-hydroxysuccinimide (HOSu) or N-hydroxybenzotriazole (HOBt), is commonly used for this purpose. researchgate.netnih.govnih.govovid.com Various amino acid esters, including alkyl (methyl, ethyl, propyl, butyl, tert-butyl) and benzyl (B1604629) esters, have been successfully conjugated to the glycyrrhizic acid backbone. researchgate.netnih.govresearchgate.net

Specific examples of amino acids and peptides conjugated to glycyrrhizic acid include:

L-amino acid methyl esters : Conjugates with valine, methionine, and glutamic acid methyl esters have been synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the condensing agent. nih.govnih.gov

L-aspartic acid : Conjugates containing two L-aspartic acid residues or their methyl esters have been synthesized. nih.gov

Phenylalanine and Cysteine : The introduction of these amino acids into the carbohydrate portion of glycyrrhizic acid has been explored. nih.gov

Nε-carbobenzyloxy-L-lysine : This protected amino acid and its esters have been conjugated to glycyrrhizic acid using activated ester methods. ovid.comresearchgate.net

The synthesis of these glycopeptides often involves coupling the carboxyl groups of the glucuronic acid residues in the carbohydrate moiety of glycyrrhizic acid with the amino group of the amino acid or peptide. nih.govnih.gov

| Amino Acid/Peptide Conjugate | Synthetic Method/Coupling Reagents | Reference |

|---|---|---|

| Alkyl/Benzyl esters of amino acids | Activated esters method (HOSu-DCC or HOBt-DCC) | researchgate.netnih.gov |

| Methyl esters of L-valine, L-methionine, L-glutamic acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | nih.govnih.gov |

| L-aspartic acid methyl ester | Not specified | nih.gov |

| Nε-carbobenzyloxy-L-lysine and its esters | Activated esters method (HOSu-DCC or HOBt-DCC) | ovid.comresearchgate.net |

| Various L-amino acids | N-hydroxyphthalimide and DCC | nih.gov |

Synthesis of Acylthioureids, Semicarbazones, Ureids, and Carbamates

Further diversification of glycyrrhizic acid derivatives has been achieved through the synthesis of compounds containing urea, thiourea, carbamate, and semicarbazone functionalities. These modifications introduce new structural motifs and potential interaction sites for biological targets. nih.govresearchgate.net

The synthesis of acylthioureids and semicarbazones of glycyrrhizic acid has been accomplished through the reaction of a penta-O-acetyl-glycyrrhizic acid triacylisothiocyanate intermediate with primary amines and hydrazines, respectively. researchgate.netnih.govresearchgate.net This multi-step process allows for the introduction of a wide range of substituents depending on the amine or hydrazine (B178648) used.

Furthermore, a series of ureids and carbamates of glycyrrhizic acid have been synthesized that incorporate 5-amino-5-desoxy-D-xylopyranose units. researchgate.netnih.govresearchgate.net These derivatives represent a complex combination of the triterpene glycoside with a modified amino sugar, creating unique hybrid structures. Among the derivatives of glycyrrhizic acid, new anti-inflammatory agents have been identified within the classes of ureids, carbamates, and thioureids. researchgate.net

| Derivative Class | Synthetic Precursor/Method | Key Reactants | Reference |

|---|---|---|---|

| Acylthioureids | Triacylisothiocyanate of penta-O-acetyl-GL | Primary amines | researchgate.netnih.govresearchgate.net |

| Semicarbazones | Triacylisothiocyanate of penta-O-acetyl-GL | Hydrazines | researchgate.netnih.govresearchgate.net |

| Ureids and Carbamates | Incorporation of 5-amino-5-desoxy-D-xylopyranose units | 5-amino-5-desoxy-D-xylopyranose | researchgate.netnih.govresearchgate.net |

Iii. Advanced Analytical Methodologies for Dipotassium Glycyrrhizate Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in the analysis of dipotassium (B57713) glycyrrhizate. They leverage the interaction of electromagnetic radiation with the molecule to yield detailed information about its structure, concentration, and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are indispensable for a comprehensive chemical analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the quantitative analysis of organic molecules, including dipotassium glycyrrhizate. nih.govmdpi.com Unlike chromatographic techniques, qNMR does not require a reference standard of the target analyte for calibration. nih.govresearchgate.net The signal area in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance, allowing for direct quantification. nih.gov This technique is valued for its ability to provide structural information, its non-destructive nature, and straightforward sample preparation. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is a simple, rapid, and accurate method for determining the purity of dipotassium glycyrrhizate. nih.govnih.gov This approach allows for the calibration of reference standards without relying on targeted authentic references. nih.govresearchgate.net In a typical application, an internal standard (IS) with a known purity and a signal in a clear region of the spectrum is used. For dipotassium glycyrrhizate analysis, compounds like potassium hydrogen phthalate (KHP) and fumaric acid have been successfully employed as internal standards. nih.govfitnyc.edu The purity of dipotassium glycyrrhizate is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard. Studies have demonstrated that the results obtained from the qNMR method are consistent with those from traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods. nih.govresearchgate.net

| Batch No. | Internal Standard | Purity by qNMR (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| 1 | Fumaric Acid | 96.5 | 0.31 |

| 1 | Potassium Hydrogen Phthalate | 96.6 | 0.24 |

| 2 | Fumaric Acid | 97.1 | 0.29 |

| 2 | Potassium Hydrogen Phthalate | 97.2 | 0.22 |

| 3 | Fumaric Acid | 95.9 | 0.33 |

| 3 | Potassium Hydrogen Phthalate | 96.0 | 0.26 |

The data in this table is representative of typical qNMR purity assessments and is synthesized from methodology descriptions. researchgate.net

The accuracy of qNMR quantification is highly dependent on the careful optimization of experimental parameters, particularly the relaxation delay (D1) and the pulse angle. nih.govresearchgate.net The relaxation delay is the time allowed for nuclear spins to return to thermal equilibrium before the next pulse is applied. uchicago.edu To ensure accurate integration, D1 should be sufficiently long. A common rule is to set D1 to at least five times the longest longitudinal relaxation time (T1) of the protons being quantified when using a 90° pulse angle. nih.gov However, to reduce the experimental time, a smaller pulse angle, such as 30°, can be used. nih.govgmclore.org With a 30° pulse angle, the relaxation delay can be shortened, requiring D1 to be more than 1.7 times the longest T1, without compromising quantification accuracy. nih.gov The selection of these parameters is a balance between achieving maximum sensitivity and maintaining experimental efficiency. nih.govuchicago.edu

| Parameter | Optimized Value/Condition | Rationale |

|---|---|---|

| Pulse Angle | 30° | Reduces overall experiment time while maintaining quantitative accuracy. nih.gov |

| Relaxation Delay (D1) | > 7/3 times the longest T1 | Ensures near-complete relaxation of protons for accurate signal integration with a 30° pulse. nih.gov |

| Internal Standard | Potassium Hydrogen Phthalate or Fumaric Acid | Provides a stable and distinct signal for accurate quantification. nih.govmdpi.com |

| Solvent | Deuterium Oxide (D₂O) | An environmentally friendly solvent suitable for the analysis. researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com It is often used in conjunction with liquid chromatography for the detection and quantification of compounds like dipotassium glycyrrhizate. nih.gov The technique is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijprajournal.com While UV-Vis spectroscopy is a rapid and simple method, it has limitations. ijpsjournal.com One significant limitation is its lack of specificity; different compounds can have overlapping absorption spectra, which can interfere with accurate quantification, especially in complex mixtures. aatbio.com Furthermore, factors such as stray light, solvent effects, and the presence of suspended particles can lead to inaccurate measurements. ijpsjournal.comaatbio.com Therefore, while useful for routine analysis, it is often employed as a detection method for a separation technique like HPLC to ensure specificity. nih.gov

Mass Spectrometry (MS) is a powerful tool for the analysis of complex mixtures and is widely used for the metabolite profiling of natural products like licorice root. nih.govsigmaaldrich.com When coupled with a separation technique such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it allows for the identification and relative quantification of a wide range of compounds. nih.govnih.gov In the context of licorice analysis, LC-MS has been applied to characterize saponins and phenolic compounds in root extracts. nih.govresearchgate.net Full scan LC-MS/MS fragmentation of protonated or deprotonated molecular ions provides diagnostic fragment ions. nih.govresearchgate.net This fragmentation pattern offers detailed structural information about the triterpene skeleton and the nature of its substituents, aiding in the identification of glycyrrhizin (B1671929) and related metabolites. nih.govnih.gov This comprehensive profiling is crucial for understanding the chemical diversity of different Glycyrrhiza species. nih.gov

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy provides valuable information for the structural elucidation and identification of metabolites in complex mixtures. nih.gov A key advantage of 13C-NMR is its large chemical shift range (typically 0-220 ppm) compared to 1H-NMR, which results in greater signal dispersion and less spectral overlap. nih.gov This makes it particularly useful for analyzing complex samples like plant extracts. researchgate.net In 13C-NMR spectra of small metabolites at natural abundance, signals typically appear as sharp singlets (with proton decoupling), which simplifies analysis. nih.gov This technique directly probes the carbon backbone of molecules, providing definitive information for identifying known compounds by comparing experimental chemical shifts with database values. chemrxiv.org Although its sensitivity is inherently lower than 1H-NMR due to the low natural abundance of the 13C isotope, advancements in instrumentation have made it a feasible and highly informative tool for metabolite identification. nih.govnih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For dipotassium glycyrrhizate, several chromatographic methods have been developed and validated, offering high degrees of sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. nih.gov It is one of the most successfully and commonly utilized methods for the quantitative analysis of glycyrrhizinates in various products. nih.gov The technique's reliability has been demonstrated in comparisons with other methods, such as quantitative nuclear magnetic resonance (qNMR), where results from HPLC with ultraviolet detection were found to be consistent. mdpi.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. phenomenex.com For the analysis of dipotassium glycyrrhizate, octadecylsilyl (ODS) modified silica gel, known as C18, is the most widely used stationary phase. fujifilm.com C18 columns are preferred because their long hydrocarbon chains provide excellent hydrophobic separation power and high surface area coverage, which is ideal for retaining and resolving triterpenoid (B12794562) saponins like dipotassium glycyrrhizate. phenomenex.comthermofisher.com

Several studies have established specific C18 columns for the analysis of glycyrrhizates, demonstrating the versatility and robustness of this approach.

| Column Brand/Type | Particle Size (µm) | Dimensions (mm) | Application Context | Source |

|---|---|---|---|---|

| Shim-pack VP-ODS | 5 | 150 × 4.6 | Simultaneous analysis in cosmetics | shimadzu.com |

| Inertsil ODS-3 | Not Specified | Not Specified | LC-MS/MS analysis in human plasma | nih.gov |

| Luna C18 (2) | 5 | Not Specified | Quantitative determination in nasal spray | eco-vector.com |

The composition of the mobile phase is a critical parameter that dictates the retention, resolution, and peak shape of the analyte. sphinxsai.com Optimization involves adjusting solvent ratios, pH, and the inclusion of additives. sphinxsai.com For the analysis of dipotassium glycyrrhizate, particularly in complex matrices like cosmetics, mobile phase additives are crucial. Sodium perchlorate, for instance, is employed to improve the simultaneous analysis of dipotassium glycyrrhizate and other highly polar compounds. shimadzu.com

The addition of sodium perchlorate to the mobile phase can increase the retention of highly ionic compounds through a "salting-out" effect. osaka-soda.co.jp It can also act as a hydrophilic ion-pairing agent, neutralizing the charge on basic compounds and improving peak shape. osaka-soda.co.jp This allows for the effective retention and separation of compounds that are typically difficult to analyze on a C18 column. shimadzu.com An example of an optimized gradient elution program for the simultaneous analysis of dipotassium glycyrrhizate (GK2) and tranexamic acid (TA) is detailed below.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0.00 | 98 | 2 |

| 9.00 | 10 | 90 |

| 12.00 | 10 | 90 |

| 12.01 | 98 | 2 |

| 15.00 | 98 | 2 |

Mobile Phase A: 100 mM NaClO₄ in 10 mmol/L (Sodium) phosphate buffer (pH 2.6). Mobile Phase B: 100 mM NaClO₄ in acetonitrile. shimadzu.com

The Photodiode Array (PDA) detector is a powerful tool used in HPLC that enhances analytical confidence. Unlike standard UV-Vis detectors that measure absorbance at a single wavelength, a PDA detector scans a range of wavelengths simultaneously, generating a complete UV-Vis spectrum for each point in the chromatogram. nih.govmdpi.com

This capability is particularly valuable for the analysis of dipotassium glycyrrhizate in complex samples such as cosmetics, where matrix components can interfere with the analyte peak. shimadzu.com The UV spectrum obtained with a PDA detector provides an additional layer of identification, confirming the peak's identity and assessing its purity by comparing its spectrum to that of a known standard. shimadzu.comshimadzu.com For glycyrrhizinates, detection is commonly performed at wavelengths around 250-254 nm. shimadzu.comnih.gov

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate non-volatile mixtures. nih.gov It serves as a rapid and cost-effective method for the qualitative identification of compounds. mdpi.com In the context of dipotassium glycyrrhizate, TLC can be used as a preliminary screening tool for identity and to detect gross adulteration in raw materials. researchgate.net

The process involves spotting the sample onto a plate coated with a stationary phase, such as silica gel. The plate is then placed in a chamber with a mobile phase, which moves up the plate by capillary action. Different components travel at different rates, resulting in separation. Visualization is typically achieved by spraying the plate with a reagent that reacts with the compound of interest to produce colored spots. nih.govavantiresearch.com

Beyond conventional HPLC and TLC, more advanced chromatographic techniques offer enhanced resolution, sensitivity, and specificity for the analysis of dipotassium glycyrrhizate.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of TLC that provides improved resolution, higher sensitivity, and the potential for accurate quantification through densitometric scanning. nih.gov A validated Reverse Phase HPTLC (RP-HPTLC) method has been developed for the quantification of glycyrrhizin. nih.gov This method was found to be simple, accurate, and reproducible for analyzing glycyrrhizin in botanical materials and herbal formulations. nih.gov

| Parameter | Description |

|---|---|

| Stationary Phase | Glass plates coated with RP-18 silica gel 60 F254S |

| Mobile Phase | Methanol:Water (7:3, v/v) |

| Detection Wavelength | 256 nm (densitometric scanning) |

| Rf Value | 0.63 ± 0.01 |

| Linearity Range | 2000–7000 ng/band (R² = 0.9986) |

| Accuracy (Recovery) | 98.87–99.50% |

Source: nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for quantifying trace levels of compounds in complex biological matrices. A highly sensitive LC-MS/MS method has been validated for the simultaneous determination of glycyrrhizin (GL) and its primary metabolite, glycyrrhetinic acid (GA), in human plasma. nih.gov The method utilizes tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, providing outstanding specificity. nih.govresearchgate.net

| Parameter | Description |

|---|---|

| Chromatography | Inertsil ODS-3 column |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (GL) | m/z 823 → 453 |

| Linearity Range (GL) | 0.5–200 ng/mL |

Source: nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful analytical technique, but it is generally not suitable for the direct analysis of dipotassium glycyrrhizate. The compound is a large, polar, non-volatile salt, which makes it incompatible with the volatilization requirements of gas chromatography. Direct injection into a GC system would lead to decomposition rather than vaporization. While chemical derivatization could be employed to convert the analyte into a more volatile form, this process adds complexity and potential sources of error. Therefore, LC-MS is the preferred and more direct mass spectrometric method for the analysis of dipotassium glycyrrhizate.

High-Performance Liquid Chromatography (HPLC)

Validation Parameters in Analytical Method Development

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. For dipotassium glycyrrhizate, this involves a comprehensive evaluation of the method's performance characteristics. A quantitative 1H Nuclear Magnetic Resonance (qNMR) method has been successfully developed and validated for assessing the purity of dipotassium glycyrrhizinate, demonstrating its reliability and accuracy. mdpi.comnih.gov

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the analysis of dipotassium glycyrrhizinate by qNMR, specificity was established by comparing the 1H-NMR spectra of the pure compound, the internal standards (IS) used for quantification, and a mixture of them. mdpi.com

Research using Fumaric Acid (FA) and Potassium Hydrogen Phthalate (KHP) as internal standards demonstrated excellent signal separation. mdpi.com The characteristic quantification signal for dipotassium glycyrrhizinate at δ 5.68 ppm (H-12) did not overlap with the signals from FA (δ 6.52 ppm) or KHP (δ 7.43 ppm and 7.50 ppm). mdpi.comresearchgate.net The baseline in the relevant spectral region was observed to be flat and straight, with no interfering signals present, confirming that the method is highly specific and selective for dipotassium glycyrrhizinate. mdpi.comresearchgate.net

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. nih.gov

For the qNMR method, linearity was evaluated by preparing standard solutions at six different concentration levels. mdpi.com The analysis yielded a strong linear relationship, with a correlation coefficient (r²) of 0.9996 when plotted against both Fumaric Acid and Potassium Hydrogen Phthalate internal standards. mdpi.com This indicates a high degree of linearity across the tested concentration ranges. mdpi.com

| Internal Standard | Range (w/w) | Linear Regression Equation | Correlation Coefficient (r²) |

|---|---|---|---|

| Fumaric Acid (FA) | 4.02 – 30.37 | y = 0.0571x + 0.0237 | 0.9996 |

| Potassium Hydrogen Phthalate (KHP) | 3.96 – 29.93 | y = 0.0503x + 0.0207 | 0.9996 |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. thyroid.org It is commonly expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. thyroid.org Reproducibility assesses the precision between different laboratories.

The precision of the qNMR method was determined by performing six replicate measurements of a sample mixture. The RSD values were exceptionally low, at 0.31% (with FA) and 0.24% (with KHP), indicating high precision. mdpi.com Reproducibility was assessed by analyzing six independently prepared solutions of the same concentration, yielding RSD values of 0.67% and 0.57%, respectively, which confirms the method's high reproducibility. mdpi.comresearchgate.net

Accuracy was evaluated through a recovery test. The average recovery rates were found to be 99.29% (with FA) and 99.90% (with KHP), with RSD values within 2.0%, demonstrating the excellent accuracy of the proposed method. mdpi.com

| Parameter | Internal Standard | Result (RSD %) | Average Recovery (%) |

|---|---|---|---|

| Precision | Fumaric Acid (FA) | 0.31% | - |

| Potassium Hydrogen Phthalate (KHP) | 0.24% | - | |

| Reproducibility | Fumaric Acid (FA) | 0.67% | - |

| Potassium Hydrogen Phthalate (KHP) | 0.57% | - | |

| Accuracy | Fumaric Acid (FA) | <2.0% | 99.29% |

| Potassium Hydrogen Phthalate (KHP) | <2.0% | 99.90% |

The stability of the analytical solutions is a critical parameter to ensure that the concentration of the analyte does not change over the course of the analysis, which could lead to erroneous results. For the qNMR analysis of dipotassium glycyrrhizinate, the stability of the sample solution was monitored at ambient temperature over a 24-hour period. mdpi.com

The analysis at different time points (0, 1, 2, 4, 8, 12, and 24 hours) showed that the RSD values were within 0.5%. mdpi.com This low level of variation confirms that the sample solution of dipotassium glycyrrhizinate in the NMR sample tube is stable for at least 24 hours under ambient conditions, ensuring the integrity of the quantification results over a typical analytical run. mdpi.com

Iv. Molecular and Cellular Mechanisms of Action of Liquorice Dipotassium

Enzyme Inhibition and Modulation

A cornerstone of the molecular action of liquorice dipotassium (B57713) is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) by its active metabolite, glycyrrhetinic acid. nih.govnih.gov This enzyme is critical for converting biologically active cortisol into its inactive form, cortisone. scbt.com By inhibiting 11β-HSD2, glycyrrhetinic acid allows for an increase in local concentrations of active cortisol in tissues where the enzyme is present, such as the kidneys. nih.govnih.gov This mechanism effectively shields mineralocorticoid receptors from being activated by glucocorticoids. nih.gov

The inhibition of 11β-HSD2 is a well-documented effect of licorice consumption and can lead to a state of apparent mineralocorticoid excess. nih.gov Research has shown that glycyrrhizic acid (GA), the parent compound of glycyrrhetinic acid, competitively inhibits 11β-HSD2 enzymatic activity. nih.gov Furthermore, chronic administration of high doses of GA has been observed to suppress both the protein and mRNA expression of 11β-HSD2 in vivo. nih.gov The development of selective inhibitors for 11β-HSD enzymes is an area of significant research, with various glycyrrhetinic acid derivatives being studied to understand the structure-activity relationship for potent and selective inhibition. nih.gov

Dipotassium glycyrrhizinate and its related compounds have been shown to inhibit the activity of hyaluronidase (B3051955). treasureactives.comselectbotanical.com This enzyme is responsible for the breakdown of hyaluronic acid, a key component of the extracellular matrix. treasureactives.com The inhibition of hyaluronidase is considered one of the anti-inflammatory actions of dipotassium glycyrrhizinate, as the enzyme is active during inflammatory processes. selectbotanical.comnih.gov By preventing the degradation of hyaluronic acid, dipotassium glycyrrhizinate helps to maintain the integrity of the extracellular matrix and can reduce inflammation and allergic reactions. treasureactives.comnih.gov

Studies have demonstrated that glycyrrhizin (B1671929) inhibits bovine testis hyaluronidase in a dose-dependent manner. nih.gov In one study, glycyrrhizin was the most effective inhibitor of bovine testis hyaluronidase among several compounds tested, with 50% inhibition occurring at a concentration of approximately 3 µM. nih.gov Interestingly, its aglycone, glycyrrhetinic acid, did not show a detectable effect on hyaluronidase activity at similar concentrations, suggesting the sugar portion of the glycyrrhizin molecule is important for this specific enzymatic inhibition. nih.govnih.gov Further research has quantified the inhibitory effect, showing that dipotassium glycyrrhizinate can inhibit hyaluronidase activity in a dose-dependent fashion. researchgate.net

Table 1: Inhibition of Hyaluronidase Activity by Dipotassium Glycyrrhizinate

| Concentration of Dipotassium Glycyrrhizinate | Percentage of Inhibition |

|---|---|

| 0.05% | 19.6% researchgate.net |

| 0.1% | 29.55% researchgate.net |

| 0.5% | 39.49% researchgate.net |

Research has demonstrated that glycyrrhetinic acid, the aglycone of dipotassium glycyrrhizinate, and its derivatives can inhibit the activity of mammalian DNA polymerases. nih.govnih.gov Eukaryotic cells possess multiple DNA polymerases classified into families A, B, X, and Y, which are essential for DNA replication and repair. nih.gov

In a comparative study of glycyrrhizin, dipotassium glycyrrhizinate, and glycyrrhetinic acid, glycyrrhetinic acid was identified as the most potent inhibitor of mammalian polymerases α, β, κ, and λ. nih.gov Glycyrrhizin and dipotassium glycyrrhizinate showed only moderate inhibition in comparison. nih.gov The pentacyclic triterpenoid (B12794562) structure of glycyrrhetinic acid is considered crucial for this inhibitory activity. nih.gov Further studies have explored other derivatives of glycyrrhetinic acid, finding that those containing a keto-group in the triterpene framework were moderate inhibitors of DNA polymerase β. researchgate.net This inhibitory action on DNA polymerases suggests a potential mechanism for the anti-inflammatory and other biological activities of these compounds. nih.govnih.gov

Cellular Signaling Pathway Modulation

A significant mechanism underlying the anti-inflammatory effects of dipotassium glycyrrhizinate is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govmdpi.com

Glycyrrhizic acid (GA) and its metabolite, glycyrrhetinic acid, have been shown to block NF-κB activation. nih.govnih.gov The mechanism involves preventing the degradation and phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By blocking IκBα phosphorylation, the release and subsequent translocation of the active p65 subunit of NF-κB to the nucleus are inhibited. nih.govnih.gov This suppression of NF-κB activation has been observed in various cell types and experimental models. nih.govmdpi.com Studies have also indicated that this inhibition can be mediated through the suppression of upstream signaling molecules like IRAK2 and TRAF6. mdpi.comnih.govusp.br

The inhibition of the NF-κB signaling pathway by dipotassium glycyrrhizinate and its derivatives leads to the downstream suppression of various pro-inflammatory genes. nih.govnih.gov This results in a significant reduction in the expression and release of key pro-inflammatory cytokines and enzymes.

Studies have consistently shown that treatment with dipotassium glycyrrhizinate or glycyrrhizic acid reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govmdpi.comnih.gov For instance, in vivo studies have demonstrated that dipotassium glycyrrhizinate treatment can lower the expression of TNF-α, IL-1β, and IL-6 in inflamed tissues. mdpi.com Furthermore, the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins (B1171923), is also effectively inhibited. nih.govnih.govoup.com This broad suppression of inflammatory mediators is a direct consequence of blocking NF-κB activation and is central to the compound's anti-inflammatory properties. nih.govnih.gov

Table 2: Effect of Dipotassium Glycyrrhizinate (DPG) on Pro-inflammatory Gene Expression

| Gene/Protein | Effect Observed | Experimental Context |

|---|---|---|

| TNF-α | Reduced expression nih.govmdpi.comnih.gov | In vivo skin wound healing model nih.govnih.gov, In vivo colitis model mdpi.com |

| IL-1β | Reduced expression mdpi.com | In vivo colitis model mdpi.com |

| IL-6 | Reduced expression mdpi.com | In vivo colitis model mdpi.com |

| IL-8 | Reduced expression nih.govnih.gov | In vivo skin wound healing model nih.govnih.gov |

| COX-2 | Reduced expression nih.govnih.gov | In vivo skin wound healing model nih.govnih.gov |

| NF-κB | Reduced expression nih.govnih.gov | In vivo skin wound healing model nih.govnih.gov |

Inhibition of NF-κB Signaling Pathway Activation

Downregulation of Interleukin-1 Receptor-Associated Kinase 2 (IRAK2) and TRAF6

Dipotassium glycyrrhizinate has been shown to attenuate the inflammatory process by reducing the expression of key pro-inflammatory mediators. nih.gov Among these is Interleukin-1 Receptor-Associated Kinase 2 (IRAK2), a critical component in the signaling cascade initiated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). mdpi.comnih.gov In immune and inflammatory cells, IRAK2-mediated signaling is crucial for the early activation of Nuclear Factor-kappa B (NF-κB) and the subsequent induction of inflammatory genes. nih.gov Research from studies on skin wound healing has demonstrated that topical treatment with DPG significantly reduces the gene expression of IRAK2. nih.govresearchgate.net

This signaling pathway also involves TNF receptor-associated factor 6 (TRAF6), a downstream signal transducer that interacts with the IRAK family. nih.gov The interaction between IRAK2 and TRAF6 is rate-limiting for the sustained, later phase of pro-inflammatory cytokine production. cornell.edu The mechanism by which DPG influences this axis is linked to the regulation of specific microRNAs that target these signaling proteins. nih.govnih.gov

Role of MicroRNAs (e.g., miR-16, miR-146a) in NF-κB Suppression

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation, including the fine-tuning of inflammatory responses. nih.gov One of the most significant miRNAs in this context is miR-146a, which functions as a negative feedback regulator of the NF-κB pathway. nih.gov The gene for miR-146a is itself activated by NF-κB in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines. nih.govresearchgate.net

Once expressed, miR-146a directly targets the messenger RNAs of TRAF6 and IRAK1 (a homolog of IRAK2), leading to their translational repression and degradation. nih.govnih.gov By downregulating these key signal transducers, miR-146a effectively dampens the NF-κB signaling cascade, thus terminating or reducing the inflammatory response. nih.gov This miRNA has a protective role against inflammation, and its suppression can lead to enhanced expression of cytokines like IL-6 and TNF-α. plos.org Studies have indicated that DPG can exert effects on cancer cell lines by targeting microRNAs through the NF-κB signaling pathway. researchgate.net In experimental analyses of miRNA expression, miR-16 is sometimes used as a loading control for normalization purposes. researchgate.net

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of parallel signaling cascades that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. news-medical.net The three prominent MAPK systems in mammalian cells are the extracellular signal-regulated kinase (ERK) 1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.gov Therapeutic agents found in licorice have been shown to attenuate the MAPK cell signaling pathway by inhibiting these key proteins, thereby reducing the inflammatory response. nih.gov

The action of DPG on MAPK signaling can also be indirect. The pro-inflammatory molecule HMGB1 is known to activate MAPK pathways upon binding to its receptor, RAGE. nih.govresearchgate.net By inhibiting HMGB1 activity and its interaction with RAGE, DPG can prevent this downstream activation of MAPK signaling, further contributing to its anti-inflammatory effects. nih.govnih.gov

Inhibition of High Mobility Group Box-1 (HMGB1) Activity

High Mobility Group Box-1 (HMGB1) is a DNA-binding nuclear protein that can be released from injured or activated immune cells, where it functions as a potent pro-inflammatory cytokine or "alarmin". plos.orgresearchgate.net Dipotassium glycyrrhizinate is a direct inhibitor of HMGB1 activity. plos.orgdntb.gov.ua This inhibitory effect is a cornerstone of its anti-inflammatory mechanism. nih.gov Studies suggest that glycyrrhizin, the parent compound of DPG, can physically bind to HMGB1, effectively trapping it and preventing it from interacting with its cell surface receptors. semanticscholar.org This action significantly reduces intestinal inflammation in animal models of colitis and has been shown to suppress oxidative stress mediators like iNOS and COX-2 in an HMGB1-dependent manner. nih.govnih.gov

Reduction of Extracellular HMGB1 Release from Cells

A key mechanism by which DPG inhibits HMGB1 activity is by preventing its secretion into the extracellular space. plos.org In vitro studies have demonstrated that DPG significantly reduces the release of HMGB1 from various cell lines, including human colon adenocarcinoma cells (HT29 and Caco2) and murine macrophages (RAW 264.7). nih.govresearchgate.net This effect was observed in cells stimulated with LPS, with a significant decrease in extracellular HMGB1 protein levels measured in cell culture supernatants. plos.org Furthermore, in vivo research on mice with DSS-induced colitis showed that HMGB1, which is abundantly present in the feces of diseased mice, is strongly reduced by DPG treatment. nih.govresearchgate.net

| Experimental Model | Cell/Tissue Type | Key Finding | Reference |

|---|---|---|---|

| In Vitro | Human Colon Adenocarcinoma (Caco2, HT29) | Significantly decreased release of extracellular HMGB1 starting at 24 hours. | nih.govplos.org |

| In Vitro | Murine Macrophage (RAW 264.7) | Significantly decreased release of extracellular HMGB1 at 48 hours. | nih.govplos.org |

| In Vivo (DSS-Induced Colitis) | Feces of C57BL/6 mice | Strongly reduced levels of HMGB1. | nih.govplos.org |

Modulation of HMGB1 Receptors (e.g., RAGE, TLR4)

Extracellular HMGB1 exerts its pro-inflammatory effects by binding to cell surface receptors, primarily the Receptor for Advanced Glycation End Products (RAGE) and Toll-like Receptor 4 (TLR4). plos.orgmdpi.com The interaction of HMGB1 with these receptors triggers downstream signaling that upregulates pro-inflammatory mediators. nih.govmdpi.com In addition to inhibiting HMGB1 directly, DPG also modulates the expression of its receptors. plos.org In murine models of colitis, treatment with DPG resulted in a clear and dramatic decrease in the mRNA expression levels of both RAGE and TLR4 in colonic tissue samples compared to untreated colitis models. nih.govresearchgate.net This downregulation of HMGB1 receptors further suggests that the anti-inflammatory activity of DPG is based on a comprehensive HMGB1 inhibitory mechanism. nih.gov

| Receptor | Experimental Model | Effect | Reference |

|---|---|---|---|

| RAGE (Receptor for Advanced Glycation End Products) | In Vivo (DSS-Induced Colitis in mice) | Significantly decreased mRNA levels in colonic tissue. | nih.govplos.org |

| TLR4 (Toll-like Receptor 4) | In Vivo (DSS-Induced Colitis in mice) | Significantly decreased mRNA levels in colonic tissue. | nih.govplos.org |

Influence on AMPK Signaling

Beyond its classical anti-inflammatory mechanisms, recent research has uncovered a novel target for DPG: the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov AMPK is a crucial sensor of cellular energy status, playing a pivotal role in maintaining energy homeostasis. frontiersin.orgnih.gov A 2015 study demonstrated for the first time that AMPK is a target of DPG, revealing a dual mechanism by which the compound suppresses oxidative stress during inflammation. nih.gov

The study found that in LPS-stimulated macrophages, DPG reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a time-dependent manner through two distinct pathways. At a later time point, DPG reduces both iNOS and COX-2 through the established HMGB1-dependent mechanism. However, at an earlier time point, it reduces COX-2 alone through a mechanism mediated by the phosphorylation of AMPK. nih.gov This finding clarifies a more complex mechanism of action for DPG and links the body's anti-oxidative responses with energy homeostasis. nih.gov

Immunomodulatory Effects at the Cellular Level

Enhancement of Interferon Production

While dipotassium glycyrrhizinate is noted for its antiviral properties, the specific molecular mechanisms detailing its direct enhancement of interferon (IFN) production are not extensively characterized in publicly available research. researchgate.netnih.gov Interferons are a group of signaling proteins crucial for the innate immune response to viral infections. patsnap.comyoutube.com They are produced by infected cells and act to "interfere" with viral replication and activate other immune cells. youtube.comfrontiersin.org The antiviral activity of dipotassium glycyrrhizinate is well-documented, but it may be mediated through various pathways, and further research is needed to elucidate its precise role in modulating the production of specific interferons like IFN-α, IFN-β, or IFN-γ. researchgate.netpatsnap.com

Modulation of Macrophage Efferocytosis

Efferocytosis is the process by which dying (apoptotic) cells are cleared by phagocytic cells, primarily macrophages. This process is fundamental for maintaining tissue homeostasis and resolving inflammation. Dipotassium glycyrrhizinate has been shown to enhance the efferocytosis activity of macrophages. This enhancement is a key aspect of its anti-inflammatory mechanism, as the efficient removal of apoptotic cells prevents them from undergoing secondary necrosis, which would release pro-inflammatory contents.

Regulation of Apoptotic Cell Recognition and Uptake

Research indicates that dipotassium glycyrrhizinate promotes the ability of macrophages to recognize and engulf apoptotic cells. This involves the modulation of specific receptors and signaling pathways on the macrophage surface that are responsible for identifying signals exposed on dying cells. By improving the recognition and subsequent uptake of these cells, the compound helps to ensure a swift and efficient clearance process, thereby preventing the accumulation of dead cells and mitigating inflammatory responses.

Effects on Efferocytosis-Related Molecules (e.g., MERTK, LRP1, LXRα, ABCA1, Rac1)

The enhancement of efferocytosis by dipotassium glycyrrhizinate is linked to its influence on several key molecules involved in the process. Studies have demonstrated that the compound can significantly increase the expression of molecules involved in the recognition, uptake, and metabolism of apoptotic cells.

Recognition Receptors: Expression of MERTK (Mer Tyrosine Kinase) and LRP1 (LDL Receptor-Related Protein 1), which are crucial for recognizing apoptotic cells, is significantly increased.

Metabolic Regulators: Following efferocytosis, the expression of LXRα (Liver X Receptor alpha) and ABCA1 (ATP Binding Cassette Subfamily A Member 1) is enhanced. These molecules are involved in processing the lipids and cholesterol ingested from the apoptotic cells.

Uptake Machinery: The activity of Rac1, a small GTPase that regulates the cytoskeletal rearrangements necessary for engulfing apoptotic cells, is also increased in the presence of dead cells.

The coordinated upregulation of these molecules suggests a multi-faceted mechanism by which dipotassium glycyrrhizinate boosts the entire efferocytosis process, from recognition to final metabolic processing.

Table 1: Effect of Dipotassium Glycyrrhizinate on Efferocytosis-Related Molecules

| Molecule | Function in Efferocytosis | Effect of Dipotassium Glycyrrhizinate |

|---|---|---|

| MERTK | Recognition of apoptotic cells | Significantly increased expression |

| LRP1 | Recognition of apoptotic cells | Significantly increased expression |

| LXRα | Metabolism of engulfed lipids | Enhanced expression after efferocytosis |

| ABCA1 | Cholesterol efflux | Enhanced expression after efferocytosis |

| Rac1 | Cytoskeletal rearrangement for uptake | Increased activity |

Influence on Lymphocyte Proliferation and CD4+/CD8+ Ratios in Model Systems

Antioxidant Mechanisms at the Cellular and Molecular Level

Dipotassium glycyrrhizinate possesses significant antioxidant properties, contributing to its protective effects against cellular damage. researchgate.netnih.gov Its mechanisms involve both direct action on reactive oxygen species (ROS) and the modulation of the body's endogenous antioxidant systems. Oxidative stress, caused by an imbalance between free radical production and antioxidant defenses, is implicated in numerous inflammatory and degenerative conditions. nih.govnih.gov

The antioxidant action of dipotassium glycyrrhizinate includes:

Modulation of Intracellular Glutathione (B108866): Studies have shown that the compound can influence intracellular levels of glutathione (GSH), a critical antioxidant. francis-press.com In some contexts, such as targeting over-activated lung fibroblasts, dipotassium glycyrrhizinate was found to deplete intracellular glutathione, leading to apoptosis of these fibrotic cells. francis-press.com This suggests a targeted mechanism where it can modulate the cellular redox state to achieve a therapeutic effect.

Enhancement of Antioxidant Enzymes: The compound is thought to bolster the body's natural antioxidant defenses by increasing the levels and activity of key antioxidant enzymes. These include Superoxide (B77818) Dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and Glutathione Peroxidase (GPx), which then neutralizes hydrogen peroxide into water. researchgate.netyoutube.com By enhancing these enzymatic pathways, dipotassium glycyrrhizinate helps to efficiently neutralize harmful free radicals.

Inhibition of Nitric Oxide (NO) Synthesis: Research on the related compound glycyrrhizin has demonstrated an ability to inhibit the synthesis of nitric oxide, which can contribute to oxidative stress and inflammation when produced in excess. nih.gov

Table 2: Summary of Antioxidant Mechanisms of Dipotassium Glycyrrhizinate

| Mechanism | Description | Key Molecules Involved |

|---|---|---|

| Redox State Modulation | Influences the balance of intracellular antioxidants to induce specific cellular responses (e.g., apoptosis in fibrotic cells). | Glutathione (GSH) |

| Enzymatic Defense Enhancement | Increases the activity of endogenous enzymes that neutralize reactive oxygen species. | Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx) |